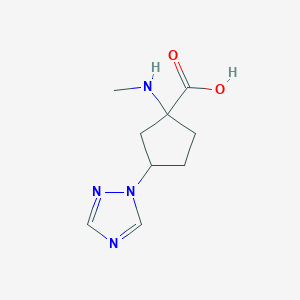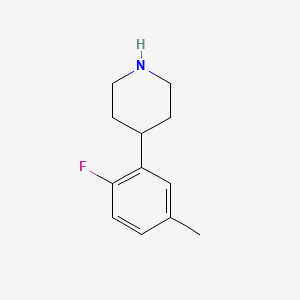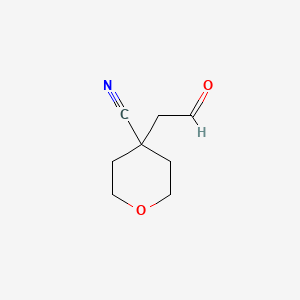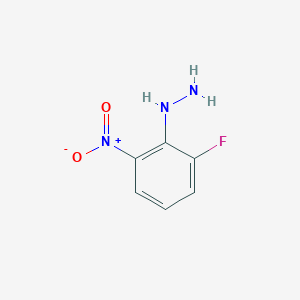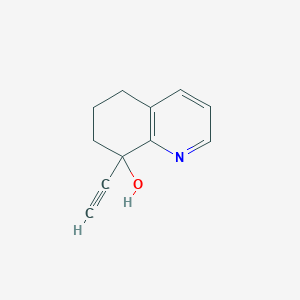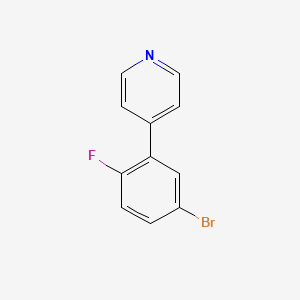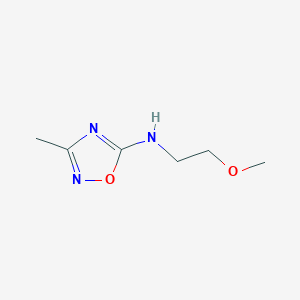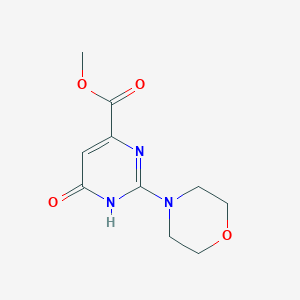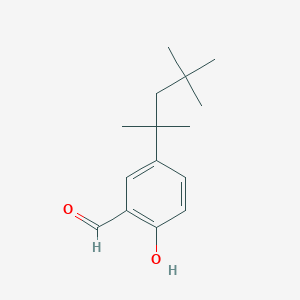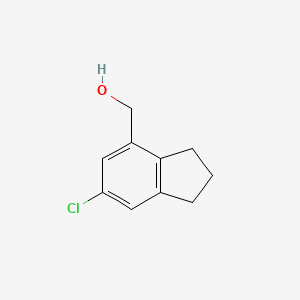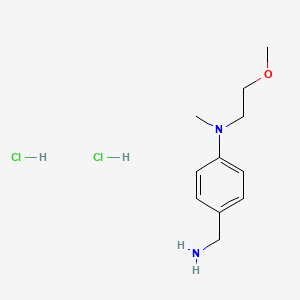
(2S)-1-(1,1-dioxothiolan-3-yl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiolane ring with a dioxo group and a pyrrolidine ring with a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid typically involves the reaction of thiolane derivatives with pyrrolidine-2-carboxylic acid under specific conditions. Common synthetic routes include:
Oxidation of thiolane derivatives: This involves the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the dioxo group into the thiolane ring.
Coupling reactions: The thiolane derivative is then coupled with pyrrolidine-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen atoms.
Reduction: The dioxo group can be reduced to form hydroxyl groups.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDCI, DCC.
Major Products Formed
Oxidation products: Compounds with additional oxygen atoms in the thiolane ring.
Reduction products: Compounds with hydroxyl groups replacing the dioxo group.
Substitution products: Esters, amides, and other derivatives of the carboxylic acid group.
Aplicaciones Científicas De Investigación
1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dioxo group in the thiolane ring can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxylic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Contains a pyrazole ring and an isopropyl group.
(2S)-1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid: Features a benzothiazole ring instead of a thiolane ring.
Uniqueness
1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of a thiolane ring with a dioxo group and a pyrrolidine ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H15NO4S |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiolan-3-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO4S/c11-9(12)8-2-1-4-10(8)7-3-5-15(13,14)6-7/h7-8H,1-6H2,(H,11,12) |
Clave InChI |
JRTXZCHACQZANY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2CCS(=O)(=O)C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


